molecular formula C25H24N4O3S2 B12143879 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12143879
M. Wt: 492.6 g/mol
InChI Key: XWEKJOZYUDRDAT-SILNSSARSA-N
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Description

“3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of thiazolidine, pyrrolidine, and pyridopyrimidine rings, making it a unique and potentially significant molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and their subsequent coupling. The preparation might start with the synthesis of the thiazolidine ring, followed by the construction of the pyridopyrimidine core, and finally, the introduction of the pyrrolidine moiety. Each step would require specific reagents and conditions, such as:

    Thiazolidine Ring Formation: This could involve the reaction of a thiourea derivative with a haloketone under basic conditions.

    Pyridopyrimidine Core Construction: This might be achieved through a cyclization reaction involving a suitable pyridine derivative and a formamide.

    Pyrrolidine Introduction: This could be done via a nucleophilic substitution reaction using a pyrrolidine derivative.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its complex structure might interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its heterocyclic structure might impart desirable characteristics such as thermal stability, conductivity, or optical activity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site, or it might interact with a receptor to modulate its activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Pyrrolopyrimidines: These compounds share the pyridopyrimidine core and have been studied for their anticancer activity.

    Phenethylamines: These compounds contain the phenethyl group and are known for their psychoactive properties.

Uniqueness

What sets “3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” apart is its unique combination of these structural motifs, which might confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C25H24N4O3S2

Molecular Weight

492.6 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O3S2/c1-32-18-9-7-17(8-10-18)11-15-29-24(31)20(34-25(29)33)16-19-22(27-12-4-5-13-27)26-21-6-2-3-14-28(21)23(19)30/h2-3,6-10,14,16H,4-5,11-13,15H2,1H3/b20-16-

InChI Key

XWEKJOZYUDRDAT-SILNSSARSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCCC5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCCC5)SC2=S

Origin of Product

United States

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